![molecular formula C22H25ClN4O3S2 B2875367 1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one hydrochloride CAS No. 1351615-98-9](/img/structure/B2875367.png)
1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one hydrochloride
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Description
1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one hydrochloride is a useful research compound. Its molecular formula is C22H25ClN4O3S2 and its molecular weight is 493.04. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Activities
A study described the synthesis of novel 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives. These compounds were designed, synthesized, and their structures characterized by various analytical techniques. The study explored the effects of different synthesis conditions on yield and examined their antibacterial activities against several pathogens, indicating that some derivatives exhibited significant antibacterial properties at certain concentrations (Wu Qi, 2014).
Antidepressant and Anxiolytic Activities
Another research effort involved the synthesis of a series of novel derivatives starting from 2-acetylfuran, leading to compounds with potential antidepressant and anxiolytic activities. These activities were evaluated using behavioral models in mice, demonstrating that certain compounds significantly reduced immobility times and exhibited notable antianxiety activity (J. Kumar et al., 2017).
Antimicrobial Evaluation
Further research synthesized 6-amino-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines and their oxidized forms, which were evaluated for antibacterial activity. Some of these compounds showed good activities against various bacterial strains, highlighting their potential as antimicrobial agents (G. Almajan et al., 2010).
Biological Activities of Thiadiazole Amide Derivatives
Another study focused on the synthesis of 1,3,4-thiadiazole amide compounds containing piperazine. These compounds were tested for their biological activities, particularly against Xanthomonas campestris pv. oryzae and tobacco mosaic virus, revealing certain derivatives with inhibitory effects (Z. Xia, 2015).
Antimicrobial Agents from Mannich Base
Research into the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole explored their antimicrobial potential. The study provided insights into the compounds' moderate activity against several pathogenic bacterial and fungal strains (P. Sah et al., 2014).
properties
IUPAC Name |
3-(benzenesulfonyl)-1-[4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]propan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S2.ClH/c27-21(11-16-31(28,29)19-9-5-2-6-10-19)25-12-14-26(15-13-25)22-24-23-20(17-30-22)18-7-3-1-4-8-18;/h1-10H,11-17H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYLYGRQJATUCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(CS2)C3=CC=CC=C3)C(=O)CCS(=O)(=O)C4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one hydrochloride |
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